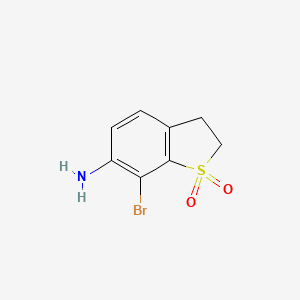

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

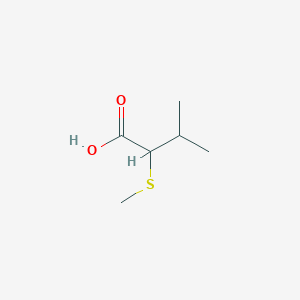

The InChI code for 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is 1S/C8H8BrNO2S/c9-7-6 (10)2-1-5-3-4-13 (11,12)8 (5)7/h1-2H,3-4,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates

6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is involved in various synthesis techniques and acts as an intermediate in the production of several compounds. For instance, it is used in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, a crucial step in the production of selective estrogen receptor modulators like Raloxifene and its analogs (Petrov, Popova, & Androsov, 2015). Additionally, derivatives of 1-benzothiophene, like the 6-Amino-7-bromo variant, are synthesized through various methods, including reactions with morpholine and piperidine, demonstrating its versatility in organic synthesis (Andreev et al., 2004).

Role in Heterocyclic Chemistry

This compound plays a significant role in the field of heterocyclic chemistry. It is used in the synthesis of unusual alpha-amino acid derivatives under phase-transfer catalysis conditions, highlighting its importance in the creation of cyclic alpha-amino acid derivatives (Kotha & Brahmachary, 2000). Such derivatives are crucial in pharmaceutical research and development.

Pharmaceutical Applications

In pharmaceutical applications, derivatives of this compound are synthesized for potential use in drug development. For example, new derivatives of benzothiophene, such as those containing amino alcohol with coumarin and benzothiophene moieties, are synthesized and characterized as sphingosine 1-phosphate receptor agonists (Wu, Shang, Tang, Zhang, & Wang, 2016). This illustrates the compound's potential in the development of new therapeutic agents.

Chemical Sensors and Chemosensors

The compound is also utilized in the development of chemical sensors and chemosensors. Derivatives containing an amino group synthesized from this compound show high selectivity in determining anions, signifying its use in analytical chemistry (Tolpygin et al., 2012).

Mecanismo De Acción

As a small molecule inhibitor, 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is likely to work by binding to a specific target protein and modulating its activity. The exact target and mechanism of action in cancer treatment and research are not specified in the search results.

Propiedades

IUPAC Name |

7-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c9-7-6(10)2-1-5-3-4-13(11,12)8(5)7/h1-2H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLJRDKNNQWMOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=CC(=C2Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)

![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)

![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)

![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)

![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)